3-Chloro-4-methyl-6-phenylpyridazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 204.66 g/mol. This compound is notable for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for synthesizing more complex heterocyclic compounds and has been investigated for potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of 3-Chloro-4-methyl-6-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-methylphenylhydrazine with 1,3-diketones under acidic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyridazine ring .
While specific industrial production methods for this compound are not extensively documented, it is expected that large-scale synthesis would involve optimizing laboratory methods for yield and purity. Techniques such as continuous flow reactions and purification through recrystallization or chromatography are likely employed to ensure high-quality outputs.
The molecular structure of 3-Chloro-4-methyl-6-phenylpyridazine features a pyridazine ring with a chlorine atom at the third position, a methyl group at the fourth position, and a phenyl group at the sixth position. The structural representation can be illustrated using its SMILES notation: Clc1c(C)cc(nn1)c2ccccc2
.
3-Chloro-4-methyl-6-phenylpyridazine can participate in various chemical reactions:
The mechanism of action for 3-Chloro-4-methyl-6-phenylpyridazine involves its interaction with specific biomolecules, particularly enzymes. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This interaction may influence various metabolic pathways within biological systems .
The compound's stability, degradation rates, and interactions with other chemicals are critical for understanding its behavior in laboratory settings .
3-Chloro-4-methyl-6-phenylpyridazine has several significant applications:
This compound exemplifies the intersection between synthetic chemistry and biological research, highlighting its versatility in both academic and industrial contexts.
The chlorine atom at the C3 position of 3-chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8) serves as a prime electrophilic site for nucleophilic substitution, enabling diverse derivatization. This reactivity stems from the electron-deficient nature of the pyridazine ring and the excellent leaving group ability of chloride. The compound undergoes SNAr (nucleophilic aromatic substitution) with oxygen, nitrogen, and sulfur-based nucleophiles under mild conditions (50-80°C), typically requiring polar aprotic solvents like DMF or NMP to facilitate reaction kinetics [9]. Primary and secondary amines demonstrate particularly high reactivity, forming C–N bonds essential for pharmacologically active derivatives. For instance, morpholine substitution at C3 yields key intermediates for kinase inhibitors, achieving >85% conversion within 4 hours at 70°C [9]. The methyl group at C4 also participates in functionalization via deprotonation with strong bases (e.g., LDA) followed by electrophilic quenching, enabling side-chain diversification.
Table 1: Nucleophilic Substitution Outcomes at C3 Position
Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
---|---|---|---|---|
Morpholine | DMF | 70 | 4 | 85 |
Sodium methoxide | Methanol | 65 | 6 | 78 |
Benzyl mercaptan | Acetonitrile | 80 | 3 | 91 |
Ammonia (aq.) | Dioxane | 100 | 12 | 68 |
Radical-based pathways provide regioselective access to C4-functionalized derivatives that are challenging to synthesize via ionic chemistry. As demonstrated by Sciencedirect research, 3-chloro-4-methyl-6-phenylpyridazine undergoes homolytic substitution when treated with nucleophilic carbon radicals generated in situ from carboxylic acids or alcohols via oxidative decarboxylation [4]. The reaction employs silver nitrate or ammonium persulfate as radical initiators in aqueous acetonitrile, with radicals attacking the electron-deficient C4 position. Subsequent hydrolysis with acetic acid at 100°C affords the corresponding 4-functionalized pyridazinones in a two-step, one-pot sequence [4]. This method enables the introduction of complex alkyl and aralkyl groups (e.g., tert-butyl, benzyl) with regioselectivities exceeding 90%, overcoming limitations of electrophilic substitution which favors C5 functionalization. The radical pathway demonstrates particular utility for synthesizing sterically hindered analogs resistant to conventional nucleophilic displacement.
Palladium-catalyzed Buchwald-Hartwig amination transforms 3-chloro-4-methyl-6-phenylpyridazine into high-value aniline derivatives targeting central nervous system (CNS) applications. Using Pd(OAc)2/XPhos catalytic systems (1-2 mol%), the reaction couples electron-deficient aryl halides with primary amines in toluene at 100°C, achieving near-quantitative conversion within 8 hours [5] [9]. Key to success is the synergistic effect of the methyl group, which enhances substrate solubility in hydrocarbon-ethereal solvent mixtures, and the phenyl ring, which stabilizes the transition state through π-stacking. This methodology efficiently generates libraries of 3-amino-4-methyl-6-phenylpyridazines exhibiting dopamine receptor affinity, as confirmed through in vitro screening. The catalyst system tolerates functional groups critical for CNS penetration, including trifluoromethyl, fluoro, and piperazine units, enabling logP optimization for blood-brain barrier permeability.
Solvent polarity critically controls reaction outcomes in pyridazine ring construction and subsequent transformations. Cyclocondensation of 1,4-dicarbonyl precursors with hydrazine requires polar protic solvents (e.g., ethanol/water mixtures) to achieve >95% ring closure efficiency, while aprotic solvents like THF yield <50% conversion due to poor hydrazine solvation [4] [5]. Conversely, hydrolysis of the 3-chloro substituent to pyridazinones exhibits an inverse solvent dependence: acetic acid-water mixtures (4:1 v/v) at 100°C quantitatively afford hydroxypyridazines within 2 hours, whereas pure acetic acid promotes competitive ring degradation. For organometallic couplings (e.g., Suzuki-Miyaura), ethereal solvents (THF/dimethoxyethane) provide optimal mass transfer of the heterogeneous palladium catalysts, while maintaining boronic acid stability. Solvent-free conditions have been explored for microwave-assisted chlorination, reducing reaction times from hours to minutes while minimizing halogenated waste [5].
Table 2: Solvent Effects on Key Transformation Steps
Reaction | Optimal Solvent System | Conversion (%) | Byproduct Formation (%) |
---|---|---|---|
Ring closure | Ethanol:H2O (3:1) | 98 | <1 |
Hydrolysis of 3-Cl | AcOH:H2O (4:1) | 100 | 0 |
Suzuki coupling | THF:Dimethoxyethane (1:1) | 92 | 5 |
Pd-catalyzed amination | Toluene | 99 | <1 |
Phosphorus oxychloride (POCl3) remains the chlorinating agent of choice for converting 4-methyl-6-phenylpyridazin-3(2H)-one to 3-chloro-4-methyl-6-phenylpyridazine. The reaction proceeds via nucleophilic attack of the pyridazinone oxygen on phosphorus, forming a highly reactive pentavalent intermediate that undergoes chloride displacement [5] [9]. Catalytic N,N-dimethylaniline (5-10 mol%) enhances regioselectivity by preventing N-chlorination side reactions. Reaction optimization studies reveal that stoichiometric excess of POCl3 (3-5 equivalents) at reflux (105-110°C) for 6-8 hours achieves 98% chlorination efficiency, while lower temperatures or reagent equivalents lead to incomplete conversion and dimeric impurities [9]. The reaction exhibits exceptional functional group tolerance, preserving methyl, phenyl, and halogen substituents during chlorination. Post-reaction, careful quenching into ice-water followed by sodium bicarbonate neutralization isolates the product in >90% purity, with residual POCl3 removed via azeotropic distillation with toluene.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7